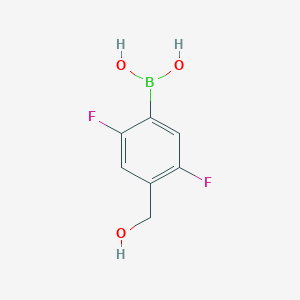

2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 It is characterized by the presence of two fluorine atoms, a hydroxymethyl group, and a boronic acid moiety attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The boronic acid moiety can be reduced to form a boronate ester.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, boronate esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

The compound serves as a critical building block in the synthesis of biologically active molecules. Its derivatives are often utilized in developing targeted therapies for diseases such as cancer and diabetes.

Cancer Therapeutics

Research has shown that derivatives of 2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid can act as inhibitors of key enzymes involved in cancer progression. For example, it has been linked to the synthesis of imidazo[4,5-b]pyrazin-2-ones, which function as mTOR kinase inhibitors—important targets in cancer therapy .

Diabetes Management

The compound's ability to form stable complexes with glucose makes it a candidate for developing glucose-responsive drug delivery systems. For instance, conjugates of phenylboronic acids have been explored for their potential to release insulin in response to blood glucose levels, thus offering a controlled approach to diabetes treatment .

Organic Synthesis

This compound plays a pivotal role in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

This compound is particularly effective in Suzuki coupling reactions due to its fluorine substituents, which enhance its reactivity compared to other boronic acids . The following table summarizes its performance in various coupling reactions:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halide + phenylboronic acid | Up to 90% | |

| Cross-Coupling | Various substrates | Variable |

Material Science

In material science, this compound is utilized in developing advanced materials with enhanced properties.

Polymer Development

The compound can be incorporated into polymers to enhance their mechanical properties and chemical resistance. For example, it has been used to create polyurethane materials that exhibit improved durability under various conditions .

Coatings and Composites

Research indicates that boronic acid derivatives can be used in formulating coatings that provide protective barriers against environmental factors. These coatings are essential in industries requiring high-performance materials .

Insulin Delivery Systems

A notable study demonstrated the efficacy of chitosan-phenylboronic acid conjugates for insulin delivery systems that respond to glucose levels. The system showed significant insulin release at elevated glucose concentrations, indicating its potential for diabetes management .

Antimicrobial Activity

Another study highlighted the antimicrobial properties of phenylboronic acid derivatives against various pathogens, including Candida albicans and Escherichia coli. The research suggested that these compounds could serve as novel antibacterial agents due to their mechanism of action targeting bacterial protein synthesis .

作用機序

The mechanism of action of 2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

類似化合物との比較

Similar Compounds

4-(Hydroxymethyl)phenylboronic acid: Lacks the fluorine atoms, making it less reactive in certain reactions.

2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Contains only one fluorine atom, resulting in different reactivity and stability profiles.

Uniqueness

2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is unique due to the presence of two fluorine atoms, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high reactivity and selectivity.

生物活性

2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and material science. This compound's unique structure, featuring difluorinated aromatic rings and a hydroxymethyl group, enhances its reactivity and binding capabilities with various biological targets.

The molecular formula of this compound is C₇H₈B F₂O₃. Its structure allows it to participate in reversible covalent bonding with cis-diols, which is a critical feature for targeting enzymes that contain diol-binding sites. This property is particularly useful in the development of enzyme inhibitors and drug scaffolds.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit various enzymes, notably serine proteases, which are implicated in diseases such as cancer and Alzheimer's disease. The boronic acid functionality facilitates the formation of stable complexes with the active sites of these enzymes, leading to effective inhibition.

Case Studies

- Tumor Targeting : A study explored the use of phenylboronic moieties for MRI applications targeting cancer cells. The synthesized compounds exhibited promising tumor-targeting abilities due to their capacity to bind selectively to sialic acid residues on cancer cells, enhancing imaging contrast .

- Inhibition of β-Lactamase : Another investigation focused on the screening of compounds against Klebsiella pneumoniae OXA-48 β-lactamase. Certain derivatives demonstrated significant inhibitory activity with AC₅₀ values in the low micromolar range, indicating their potential as therapeutic agents against antibiotic-resistant bacteria .

- Hydrogel Applications : Research into boronate ester hydrogels highlighted their biomedical applications, including drug delivery systems. The unique properties of this compound contribute to the stability and efficacy of these hydrogels in releasing therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of fluorine atoms enhances the electronic properties of the compound, affecting its interaction with biological targets.

- Hydroxymethyl Group : This functional group increases solubility and provides additional hydrogen bonding capabilities, which may enhance binding affinity to target enzymes.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

[2,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,11-13H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGLIFGIWSRZEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)CO)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。